molecular formula C8H7BrN4 B8451725 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine

3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Cat. No. B8451725
M. Wt: 239.07 g/mol
InChI Key: RCKMBOUMTORLJU-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

In analogy to the procedure described for the preparation of intermediates B-1 [B], 1H-1,2,4-triazole has been coupled to 3-bromo-5-chloromethyl-pyridine (intermediate B-1 [A]) to yield the title compound as a white solid. MS: 238.9, 241.3 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[Br:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH2:13]Cl)[CH:12]=1>>[Br:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH2:13][N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CN1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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